(5E)-3-(4-fluorophenyl)-5-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a variety of functional groups, including fluorophenyl, methoxyphenyl, thiazine, and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as 4-fluorophenyl and methoxyphenyl derivatives, followed by the introduction of the thiazine and imidazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit biological activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 3-(4-Chlorophenyl)-5-{(E)-1-[4-Methoxy-3-(1,4-Thiazinan-4-ylmethyl)phenyl]methylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 3-(4-Bromophenyl)-5-{(E)-1-[4-Methoxy-3-(1,4-Thiazinan-4-ylmethyl)phenyl]methylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups, along with the thiazine and imidazole rings, may result in distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H22FN3O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5E)-3-(4-fluorophenyl)-5-[[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H22FN3O2S2/c1-28-20-7-2-15(12-16(20)14-25-8-10-30-11-9-25)13-19-21(27)26(22(29)24-19)18-5-3-17(23)4-6-18/h2-7,12-13H,8-11,14H2,1H3,(H,24,29)/b19-13+ |
InChI Key |
BSOXEXPLCWUXTF-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)CN4CCSCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)CN4CCSCC4 |
Origin of Product |
United States |
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